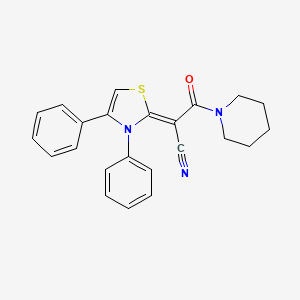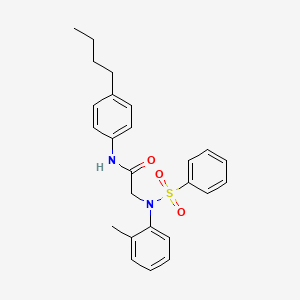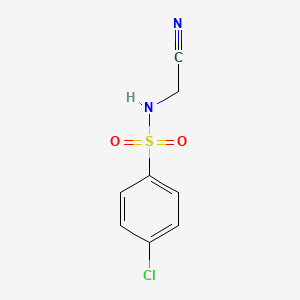![molecular formula C17H16N6O B4757092 7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4757092.png)
7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
説明
7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a chemical compound that belongs to the class of pyridine-containing triazolopyrimidines. It has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood. However, it has been proposed that the compound interacts with various targets in the cell, including enzymes, receptors, and ion channels. It has been shown to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, it has been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its dosing regimen. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve a high yield and purity of the compound. It has been shown to have anticancer activity, inhibit the formation of amyloid-beta plaques, and protect dopaminergic neurons from oxidative stress. However, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
科学的研究の応用
7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In Alzheimer's disease, it has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
11-butyl-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-2-3-8-22-9-6-14-13(16(22)24)11-19-17-20-15(21-23(14)17)12-5-4-7-18-10-12/h4-7,9-11H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPWWPWAOFCWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorobenzyl)-4-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4757009.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4757016.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,2-diphenylacetamide](/img/structure/B4757024.png)
![2,5-dichloro-N-{2-[2-(2-furoyl)hydrazino]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B4757026.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4757032.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4757050.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4757069.png)



![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4757101.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4757104.png)